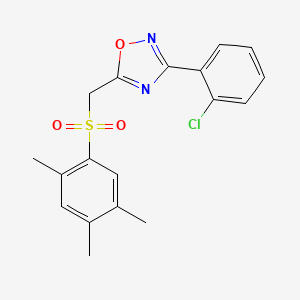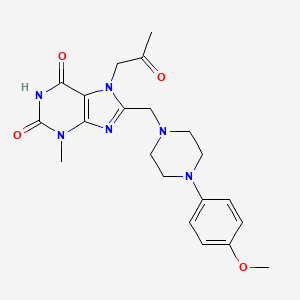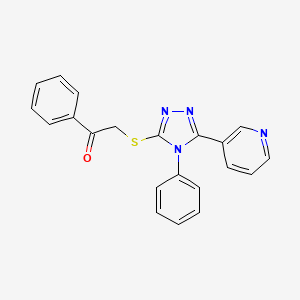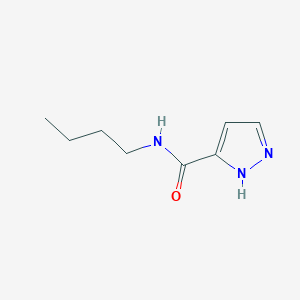
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate, also known as EMA, is a chemical compound that has been widely studied in the scientific community for its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of compounds structurally related to Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate, demonstrating their relevance in synthetic chemistry and material science:
Chemical Synthesis and Molecular Structure : Studies on related compounds, such as Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted to understand their crystal and molecular structures through single crystal X-ray diffraction data. These structural studies provide insights into the stability and reactivity of these compounds, which can be crucial for designing new materials and drugs (Kaur et al., 2012).
Cyclisation Reactions : Cyclisation reactions of amino-acid derivatives leading to various bicyclic compounds, such as tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, have been explored. These reactions are pivotal for the synthesis of complex molecules with potential therapeutic applications (Proctor et al., 1972).
Biological Applications
While specific research directly involving this compound is limited, studies on structurally similar compounds hint at potential biological applications:
Antimicrobial and Antioxidant Activities : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are foundational for developing new drugs with improved efficacy against various bacterial and fungal infections, as well as compounds with potential to mitigate oxidative stress (Raghavendra et al., 2016).
Anti-proliferative Activity and Tumor Cell Selectivity : Research on derivatives of compounds related to this compound has shown pronounced anti-proliferative activity and tumor cell selectivity. These findings are crucial for cancer research, indicating the potential of such compounds in developing selective cancer therapies (Thomas et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)17-11-5-4-6-14(12-17)13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJYGPVNIQMPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)


![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)
![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)






![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)
![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)
